5-Ethylthiazol-2-amine

Catalog No.
S1901171
CAS No.
39136-60-2
M.F
C5H8N2S
M. Wt
128.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethylthiazol-2-amine

CAS Number

39136-60-2

Product Name

5-Ethylthiazol-2-amine

IUPAC Name

5-ethyl-1,3-thiazol-2-amine

Molecular Formula

C5H8N2S

Molecular Weight

128.2 g/mol

InChI

InChI=1S/C5H8N2S/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H2,6,7)

InChI Key

HNOGSSUZDLBROJ-UHFFFAOYSA-N

SMILES

CCC1=CN=C(S1)N

Canonical SMILES

CCC1=CN=C(S1)N

5-Ethylthiazol-2-amine has the molecular formula C₅H₈N₂S and a molecular weight of 128.20 g/mol. It features a thiazole ring structure with an ethyl group at the 5-position and an amino group at the 2-position. This compound is soluble in various solvents and exhibits interesting chemical properties due to its functional groups .

  • Information regarding the mechanism of action of 5-Ethylthiazol-2-amine in biological systems or its interaction with other compounds is not available in current scientific literature [].
  • Due to the lack of research, data on the safety and hazards associated with 5-Ethylthiazol-2-amine, including its toxicity, flammability, and reactivity, is currently unavailable [].

Here are some ways to find more information:

  • Scientific databases: Searching scientific databases like PubChem or SciFinder might reveal research articles or patents that mention 5-Ethylthiazol-2-amine. These resources can be a good starting point to learn more about the compound's properties and potential applications. PubChem:
  • Chemical suppliers: Some chemical suppliers may provide information on the typical uses of chemicals they sell. However, this information may not be specific to scientific research.
  • Future research: As research on 5-Ethylthiazol-2-amine continues, more information may become available in scientific publications. Staying up-to-date with scientific literature searches can help you find new information about this compound.

  • Electrophilic Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, particularly at the C5 position when activated by substituents .
  • Deprotonation: The amino group can be deprotonated under basic conditions, allowing for nucleophilic attacks on electrophiles .
  • Condensation Reactions: It can react with carbonyl compounds to form Schiff bases, which are important intermediates in organic synthesis .

5-Ethylthiazol-2-amine exhibits notable biological activities. It has been studied for its potential as an inhibitor of various enzymes, including phosphodiesterase type 5 (PDE5), which plays a role in erectile dysfunction and pulmonary hypertension . Additionally, thiazole derivatives are known for their antimicrobial and anticancer properties, making compounds like 5-Ethylthiazol-2-amine of interest in medicinal chemistry.

Several synthetic routes have been developed for the preparation of 5-Ethylthiazol-2-amine:

  • Condensation Reaction: One common method involves the condensation of 2-amino-thiazole with ethyl chloroformate in the presence of a base such as sodium ethoxide .
  • Thiazole Derivative Reactions: Other methods include modifications of existing thiazole derivatives through nucleophilic substitution or electrophilic addition reactions .

These methods highlight the versatility of thiazole chemistry and the potential for synthesizing various derivatives.

The applications of 5-Ethylthiazol-2-amine extend across several fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting PDE5 and other related enzymes.
  • Agricultural Chemistry: Thiazole derivatives are often explored for their fungicidal properties, potentially serving as agricultural agents.
  • Material Science: The compound may also find applications in developing new materials due to its unique structural properties.

Interaction studies involving 5-Ethylthiazol-2-amine have focused on its binding affinity with various biological targets. For instance, research has shown that it can form hydrogen bonds with key residues in enzyme active sites, which is crucial for its inhibitory activity against PDE5 . These interactions are typically assessed using molecular docking studies and biochemical assays to determine efficacy and selectivity.

Several compounds share structural similarities with 5-Ethylthiazol-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityKey Features
1-(2-Aminothiazol-5-yl)ethanone0.94Contains an ethanone group; similar biological activity.
4-Methylthiazol-2-amine0.81Methyl substitution at the 4-position; different reactivity profile.
5-(tert-butyl)-4-methylthiazol-2-am0.75Bulky tert-butyl group alters sterics; potential differences in solubility.
1-(4-Methylthiazol-2-yl)ethanone0.76Ethanol derivative; may exhibit different pharmacokinetics.

These comparisons illustrate how slight variations in structure can lead to significant differences in chemical behavior and biological activity.

XLogP3

1.4

Wikipedia

5-Ethyl-1,3-thiazol-2-amine

Dates

Modify: 2023-08-16

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